Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide (CAS 1448131-27-8) is a synthetic sulfonamide derivative with molecular formula C16H17N3O3S and molecular weight 331.4 g/mol. The compound features a hybrid architecture incorporating an N-methylindole moiety linked via a 2-hydroxyethyl spacer to a pyridine-3-sulfonamide group.

Molecular Formula C16H17N3O3S
Molecular Weight 331.39
CAS No. 1448131-27-8
Cat. No. B2945801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide
CAS1448131-27-8
Molecular FormulaC16H17N3O3S
Molecular Weight331.39
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CN=CC=C3)O
InChIInChI=1S/C16H17N3O3S/c1-19-11-14(13-6-2-3-7-15(13)19)16(20)10-18-23(21,22)12-5-4-8-17-9-12/h2-9,11,16,18,20H,10H2,1H3
InChIKeyGYVRGYJHLPWSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide (CAS 1448131-27-8): Procurement-Relevant Chemical Identity and Class Context


N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide (CAS 1448131-27-8) is a synthetic sulfonamide derivative with molecular formula C16H17N3O3S and molecular weight 331.4 g/mol [1]. The compound features a hybrid architecture incorporating an N-methylindole moiety linked via a 2-hydroxyethyl spacer to a pyridine-3-sulfonamide group [2]. It belongs to the broader class of indole-sulfonamide conjugates, a scaffold associated with diverse pharmacological activities including anticancer, antimalarial, antiviral, and anti-inflammatory effects in structurally related analogs . The compound contains one undefined stereocenter and has a computed XLogP3 of 0.7, indicating moderate lipophilicity [1].

Why In-Class Indole-Sulfonamide Analogs Cannot Simply Substitute N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide in Research Protocols


Within the indole-sulfonamide chemical space, even minor structural modifications produce substantial shifts in target engagement, selectivity profile, and physicochemical properties. The specific combination of a pyridine-3-sulfonamide group (versus naphthalene-1-sulfonamide, imidazole-4-sulfonamide, or pyrazole-4-sulfonamide variants) tethered via a 2-hydroxyethyl linker to an N-methylindole core represents a distinct pharmacophore arrangement [1]. In the related 6-(indol-2-yl)pyridine-3-sulfonamide series targeting HCV NS4B, substituent changes at the indole N-1 position alone produced orders-of-magnitude shifts in antiviral potency and dramatically altered DMPK profiles [2]. Similarly, within pyridinyl-(aza)indolsulfonamide GPR17 modulators, sulfonamide regiochemistry and linker composition are critical determinants of functional activity [3]. These class-level observations indicate that the target compound's unique topological arrangement cannot be assumed interchangeable with close structural analogs absent direct comparative data.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide (CAS 1448131-27-8)


Structural Differentiation: Pyridine-3-Sulfonamide vs. Alternative Sulfonamide Regioisomers and Heteroaryl Replacements

The target compound incorporates a pyridine-3-sulfonamide moiety, which is structurally distinct from the more commonly explored pyridine-2-sulfonamide and pyridine-4-sulfonamide regioisomers, as well as from alternative sulfonamide-bearing heteroaryl systems (e.g., naphthalene-1-sulfonamide analog , imidazole-4-sulfonamide analog CAS 1448070-59-4 , and pyrazole-4-sulfonamide analog ). The pyridine nitrogen at the 3-position establishes a distinct hydrogen-bonding vector and electronic environment at the sulfonamide junction, which in related pyridine-3-sulfonamide carbonic anhydrase inhibitor series has been shown to critically influence isoform selectivity (e.g., hCA IX vs. hCA II) [1]. No direct head-to-head pharmacological data exist for the target compound against these specific comparators.

Medicinal Chemistry Structure-Activity Relationship Sulfonamide Pharmacophore

Linker Chemistry Differentiation: 2-Hydroxyethyl vs. Alternative Spacer Architectures

The target compound features a 2-hydroxyethyl linker between the indole C-3 position and the sulfonamide nitrogen, incorporating a secondary alcohol that serves as both a hydrogen bond donor (HBD count = 2) and a potential metabolic site [1]. This contrasts with compounds bearing direct indole-to-sulfonamide linkages (as in many N-(phenyl)-indole-3-sulfonamide GPR17 modulators [2]) or amide-based linkers (e.g., N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)cinnamamide ). The hydroxyl group contributes to the compound's computed topological polar surface area (TPSA) of 92.6 Ų [1] and hydrogen bond donor count of 2, parameters that influence permeability and solubility profiles. No quantitative comparative permeability or solubility data are available for the target compound versus linker analogs.

Medicinal Chemistry Linker Optimization Physicochemical Properties

N-Methylindole Substitution: Differentiation from N-Unsubstituted Indole-3-Sulfonamide GPR17 Antagonists

The target compound contains an N-methyl substituent on the indole ring, distinguishing it from the majority of disclosed indole-3-sulfonamide GPR17 antagonists, which predominantly feature an unsubstituted indole nitrogen [1]. Patent WO 2018/122232 explicitly notes that all disclosed GPR17 antagonist compounds 'have an indole moiety with an unsubstituted nitrogen and therefore differ from' N-substituted variants [1]. The N-methyl group eliminates the indole N-H hydrogen bond donor, alters the electron density of the indole ring system, and may influence metabolic stability at the indole core. In the 6-(indol-2-yl)pyridine-3-sulfonamide HCV NS4B inhibitor series, substituent variation at the indole N-1 position was a key SAR parameter for optimizing both potency and in vivo oxidative metabolism [2]. No quantitative GPR17 activity data are available for the target compound.

GPR17 Modulation CNS Drug Discovery Indole N-Substitution

Potential AOC3 (VAP-1) Inhibitory Scaffold: Alignment with Pyridinyl Sulfonamide Pharmacophore

The target compound's pyridine-3-sulfonamide core aligns with the general pharmacophore described in patent families covering pyridinyl sulfonamide derivatives as AOC3 (amine oxidase, copper containing 3; vascular adhesion protein 1) inhibitors [1]. These patents (e.g., US 12,213,970; EP3873599) disclose that pyridinyl sulfonamide derivatives exhibit selectivity toward AOC3 over related amine oxidases such as AOC1 (diamine oxidase) [1]. However, the target compound (CAS 1448131-27-8) is not explicitly exemplified in the accessible patent claims or examples, and no AOC3 IC50 data specific to this compound have been identified [2]. This represents a potential but unvalidated pharmacological alignment based on core scaffold similarity.

AOC3 Inhibition VAP-1 Inflammatory Disease

Recommended Procurement and Research Application Scenarios for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide (CAS 1448131-27-8)


SAR Exploration of Indole-Sulfonamide Linker and Heteroaryl Sulfonamide Diversity

This compound is most appropriately procured as part of a systematic SAR library comparing sulfonamide heteroaryl identity (pyridine-3-sulfonamide vs. naphthalene-1-sulfonamide, imidazole-4-sulfonamide, and pyrazole-4-sulfonamide variants) while holding the 2-hydroxyethyl-N-methylindole core constant . Such a library enables deconvolution of the sulfonamide aryl group's contribution to target binding, selectivity, and physicochemical properties within a given biological assay system. The compound's computed properties (MW 331.4, XLogP3 0.7, TPSA 92.6 Ų, HBD 2, HBA 5) place it within favorable drug-like chemical space [1].

GPR17 Modulator Scaffold-Hopping and IP Diversification

For research groups pursuing GPR17 antagonist programs, this compound's N-methylindole-pyridine-3-sulfonamide architecture represents a structurally differentiated scaffold from the dominant N-(phenyl)-indole-3-sulfonamide chemotype described in patents from UCB Pharma and others [2]. The N-methyl substitution on indole and the pyridine-3-sulfonamide (rather than indole-3-sulfonamide) connectivity may offer distinct intellectual property positioning and pharmacological profiles, though direct GPR17 activity data for this specific compound have not been reported.

AOC3/VAP-1 Inhibitor Lead Generation and Pharmacophore Validation

The pyridine-3-sulfonamide core aligns with the pharmacophore of patent-disclosed AOC3 (VAP-1) inhibitors [3]. Procurement of this compound for AOC3 biochemical screening could validate whether the indole-hydroxyethyl extension is tolerated within the AOC3 active site and whether it confers selectivity advantages over AOC1. This scenario is appropriate for groups initiating novel AOC3 inhibitor discovery programs seeking structurally distinct starting points beyond the exemplified patent space.

Physicochemical and ADME Property Benchmarking Within Indole-Sulfonamide Chemical Space

The compound's computed physicochemical profile (moderate lipophilicity, balanced HBD/HBA counts, moderate TPSA) makes it suitable as a benchmarking tool for experimental determination of solubility, permeability, and metabolic stability within indole-sulfonamide compound libraries [1]. Direct experimental comparison with the naphthalene-1-sulfonamide analog (higher lipophilicity expected) and the imidazole-4-sulfonamide analog (additional heteroatom, different basicity) would provide valuable SAR insight for lead optimization campaigns.

Quote Request

Request a Quote for N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.